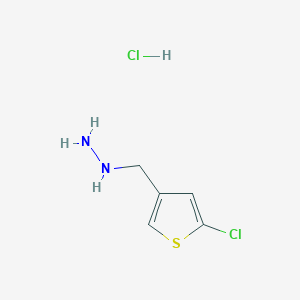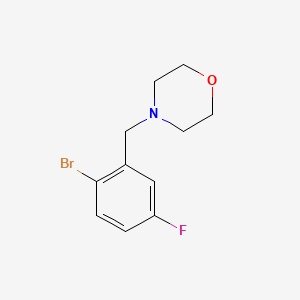
4-(2-Bromo-5-fluorobenzyl)morpholine
Vue d'ensemble
Description
4-(2-Bromo-5-fluorobenzyl)morpholine is a chemical compound with the empirical formula C11H13BrFNO . It has a molecular weight of 274.13 . This compound is typically provided in solid form .
Molecular Structure Analysis
The molecular structure of 4-(2-Bromo-5-fluorobenzyl)morpholine consists of a morpholine ring attached to a benzyl group, which is substituted with bromine and fluorine atoms . The SMILES string representation of this compound isBrC1=CC(F)=C(CN2CCOCC2)C=C1 . Physical And Chemical Properties Analysis
4-(2-Bromo-5-fluorobenzyl)morpholine is a solid compound . Its molecular weight is 274.13 , and its empirical formula is C11H13BrFNO .Applications De Recherche Scientifique
Analytical and Synthetic Methods
Analytical Methods for Antioxidants : A review of analytical methods for determining antioxidant activity could be relevant for studying the antioxidant potential of morpholine derivatives, including "4-(2-Bromo-5-fluorobenzyl)morpholine" if applicable. Such methods include the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, which are based on spectrophotometry and assess the kinetics or equilibrium state of antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).
Morpholino Oligos : Research on morpholino oligos highlights their utility in inhibiting gene function across various model organisms, which could imply potential genetic or molecular biology applications for morpholine derivatives including "4-(2-Bromo-5-fluorobenzyl)morpholine" (Heasman, 2002).
Practical Synthesis : A practical synthesis method for a structurally related compound, "2-Fluoro-4-bromobiphenyl," may offer insights into synthetic strategies that could be adapted for the synthesis of "4-(2-Bromo-5-fluorobenzyl)morpholine." This method emphasizes cost-effectiveness and scalability, critical considerations for chemical manufacturing (Qiu et al., 2009).
Synthetic Routes of Rivaroxaban : While focusing on rivaroxaban, this research discusses synthetic routes for its intermediates that involve morpholino components. Such methodologies might be relevant for synthesizing or modifying "4-(2-Bromo-5-fluorobenzyl)morpholine" in pharmaceutical contexts (Zhang Fu-li, 2012).
Pharmacological and Toxicological Aspects
Pharmacology of Morpholine Derivatives : A comprehensive review on the pharmacological interests of morpholine and its derivatives, including potential activities and therapeutic applications. This could suggest areas of biomedical research where "4-(2-Bromo-5-fluorobenzyl)morpholine" might have utility (Asif & Imran, 2019).
Pharmacokinetics and Toxicology of Psychoactive Substances : Understanding the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including those related to morpholine structures, is crucial for assessing potential risks and therapeutic benefits. This research could guide safety and efficacy evaluations for novel compounds (Nugteren-van Lonkhuyzen et al., 2015).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . It is recommended to avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
4-[(2-bromo-5-fluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTRFXHEKDRRIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242485 | |
| Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-fluorobenzyl)morpholine | |
CAS RN |
1704065-18-8 | |
| Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



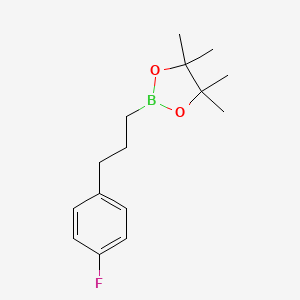
![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)
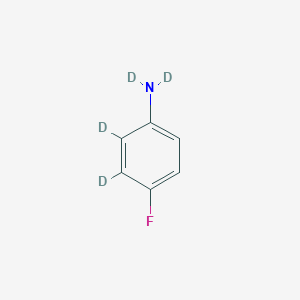
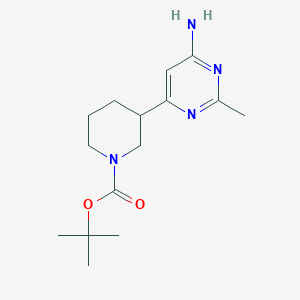
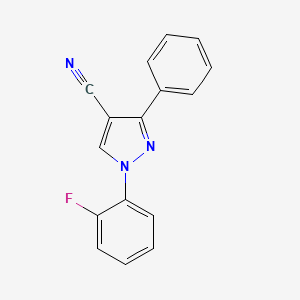
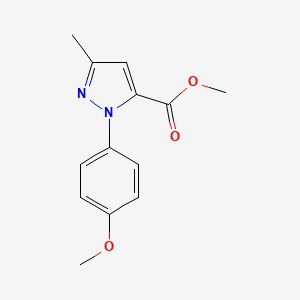


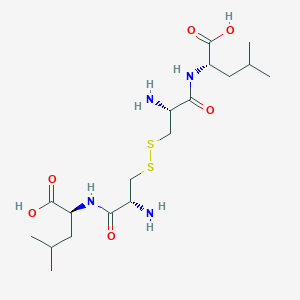
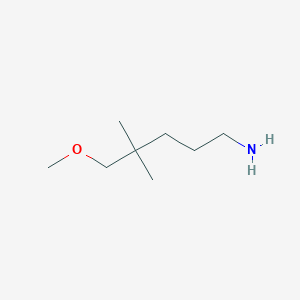
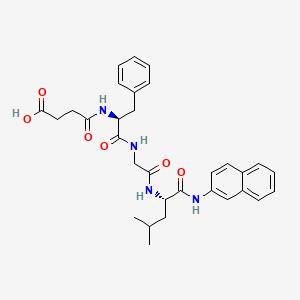
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)
